2'-Deoxy-thymidine-beta-L-rhamnose
Overview
Description
2’-Deoxy-Thymidine-Beta-L-Rhamnose is a compound that belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-Thymidine-Beta-L-Rhamnose typically involves the enzymatic conversion of thymidine diphosphate-glucose (TDP-glucose) to thymidine diphosphate-rhamnose (TDP-rhamnose). This process is catalyzed by a series of enzymes, including glucose-1-phosphate thymidylyltransferase, TDP-glucose 4,6-dehydratase, TDP-4-keto-6-deoxy-glucose 3,5-epimerase, and TDP-4-keto-rhamnose reductase .
Industrial Production Methods
Industrial production of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of TDP-rhamnose. The fermentation process is optimized to maximize the yield of the desired compound, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-Thymidine-Beta-L-Rhamnose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2’-Deoxy-Thymidine-Beta-L-Rhamnose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes, including cell signaling and metabolism.
Mechanism of Action
The mechanism of action of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes involved in the biosynthesis of rhamnose-containing polysaccharides. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thymidine Diphosphate-L-Rhamnose: Similar in structure but differs in the sugar moiety.
Uridine Diphosphate-Rhamnose: Contains uridine instead of thymidine.
Guanosine Diphosphate-Rhamnose: Contains guanosine instead of thymidine.
Uniqueness
2’-Deoxy-Thymidine-Beta-L-Rhamnose is unique due to its specific combination of thymidine and rhamnose, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQFDVXNQFKBY-CGAXJHMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175752 | |
Record name | Thymidine diphosphate rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxythymidine diphosphate-L-rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2147-59-3 | |
Record name | Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2147-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine diphosphate rhamnose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-thymidine-beta-L-rhamnose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymidine diphosphate rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxythymidine diphosphate-L-rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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